N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide
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Overview
Description
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide is a complex organic compound characterized by the presence of fluorine atoms, hydrazinyl groups, and a sulfanylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide typically involves multiple steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-fluorobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products
Scientific Research Applications
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(2-chlorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide
- **N-[(E)-(2-bromophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-bromophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide
- **N-[(E)-(2-iodophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-iodophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide
Uniqueness
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
6939-00-0 |
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Molecular Formula |
C20H20F2N4O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C20H20F2N4O2S/c1-13(19(27)25-23-11-15-7-3-5-9-17(15)21)29-14(2)20(28)26-24-12-16-8-4-6-10-18(16)22/h3-14H,1-2H3,(H,25,27)(H,26,28)/b23-11-,24-12+ |
InChI Key |
DQLPMDPXSAKUBD-QEUMEHMPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)SC(C)C(=O)N/N=C\C2=CC=CC=C2F |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)SC(C)C(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
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